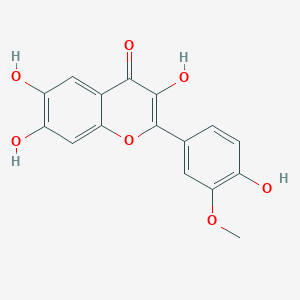
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhamnetin is a flavonol, a type of flavonoid, that naturally occurs in a variety of plants. It is present in several plant-derived foodstuffs and beverages, including berry juices, wine, onions, and almonds . This compound is found both as free isorhamnetin and conjugated with glucuronide or sulfate groups . Isorhamnetin has gained interest due to its presence in herbs such as Gingko biloba and Persicaria thunbergii, which are used in traditional medicine for treating rheumatism, hemorrhage, and cancer .
Vorbereitungsmethoden
Isorhamnetin can be synthesized naturally in plants through the phenylpropanoid pathway, which is triggered by environmental stressors such as UV radiation . Additionally, a synthetic cost-effective method for isorhamnetin synthesis has been described . Industrial production methods predominantly involve plant extraction, where isorhamnetin is isolated in its non-conjugated form .
Analyse Chemischer Reaktionen
Isorhamnetin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of isorhamnetin, which may have varying biological activities .
Wissenschaftliche Forschungsanwendungen
Isorhamnetin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties . In biology and medicine, isorhamnetin is researched for its potential anti-inflammatory, antimicrobial, and anticancer effects . It has shown efficacy in the management of health conditions such as metabolic syndrome, cancer, and cardiovascular diseases . Additionally, isorhamnetin is used in the development of biocidal compositions, pesticides, and therapeutic compositions .
Wirkmechanismus
The mechanism by which isorhamnetin exerts its effects involves the regulation of several molecular targets and pathways. It has been shown to block cell cycle progression, regulate apoptosis and autophagy, and inhibit cancer cell invasion and metastasis . Isorhamnetin also modulates signaling pathways such as PI3K/AKT/PKB, NF-κB, and MAPK, and influences the expression of related cytokines and kinases .
Vergleich Mit ähnlichen Verbindungen
Isorhamnetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin . it is unique due to its specific molecular structure, which includes a methoxy group at the 3’ position . This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H12O7 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3 |
InChI-Schlüssel |
KQBHOMRPRBEQFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


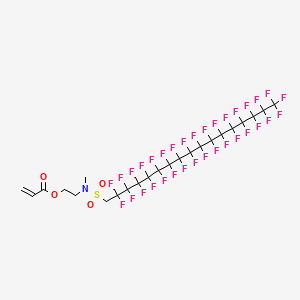
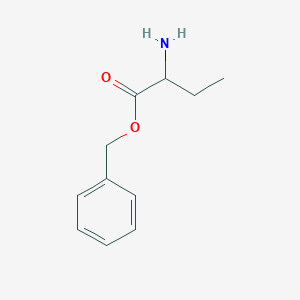
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
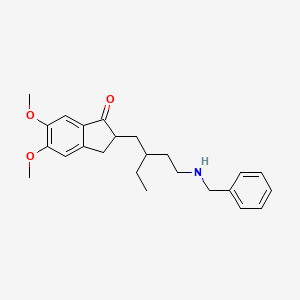
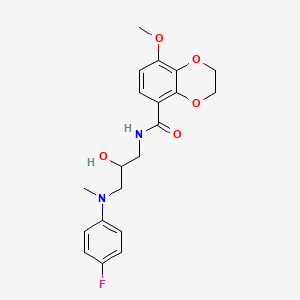
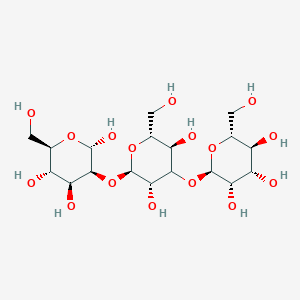
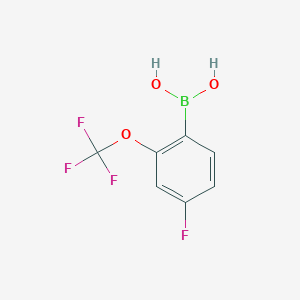
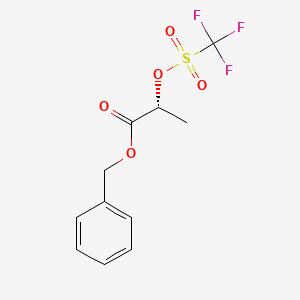
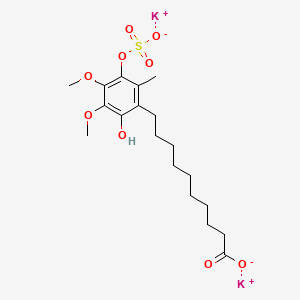
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
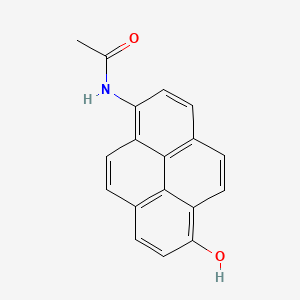
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
